Fmoc-D-Cys(Mmt)-OH

SPPS orthogonal protection cysteine chemistry

Fmoc-D-Cys(Mmt)-OH enables regioselective disulfide bond formation in SPPS that is not achievable with Trt or Acm protecting groups. The Mmt group is quantitatively removed with 1% TFA in 30 min while Trt group cleavage is limited to 4-5% under identical conditions, creating an orthogonal window for sequential on-resin disulfide construction. This building block is essential for manufacturing disulfide-rich peptide therapeutics such as conotoxin-derived analgesics & insulin analogs. The D-configuration imparts proteolytic stability, enabling orally bioavailable D-peptide leads. For demanding applications (≥98% HPLC purity), this compound ensures minimal racemization.

Molecular Formula C38H33NO5S
Molecular Weight 615.7 g/mol
Cat. No. B1443208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Cys(Mmt)-OH
Synonyms9-fluorenylmethoxycarbonyl-S-(4-methoxytrityl)cysteine
Fmoc-Cys(Mmt)-OH
Molecular FormulaC38H33NO5S
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1
InChIKeyLOBUWFUSGOYXQX-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Cys(Mmt)-OH for Regioselective Disulfide Bond Formation: Technical Specifications and Procurement Considerations


Fmoc-D-Cys(Mmt)-OH is an orthogonally protected D-cysteine derivative for Fmoc/tBu solid-phase peptide synthesis (SPPS), bearing a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group and a highly acid-sensitive 4-methoxytrityl (Mmt) thiol protecting group [1]. The D-configuration distinguishes it from the more common L-isomer, enabling the synthesis of peptidomimetics, D-peptides, and chirally modified therapeutic candidates with enhanced proteolytic stability . The Mmt group is characterized by its quantifiably higher acid lability relative to the standard S-trityl (Trt) protecting group, permitting selective on-resin thiol unmasking under mild acidic conditions (0.5–1.0% TFA) that leave tert-butyl-type side-chain protections intact [1].

Why Fmoc-D-Cys(Mmt)-OH Cannot Be Substituted with Fmoc-D-Cys(Trt)-OH or Other In-Class Analogs in Multi-Disulfide Peptide Synthesis


In the synthesis of peptides containing two or more disulfide bridges, generic substitution of Fmoc-D-Cys(Mmt)-OH with Fmoc-D-Cys(Trt)-OH or Fmoc-D-Cys(Acm)-OH directly compromises regioselective disulfide bond formation [1]. The Mmt group is fully removed within 30 minutes by treatment with 1% TFA in DCM/TES (95:5), whereas under these identical conditions, only 4–5% of the Trt group is cleaved [2]. This quantitative difference in acid lability creates an orthogonal deprotection window that enables sequential, on-resin disulfide bond construction when Mmt is paired with Trt, Acm, or StBu protecting groups [3]. Without the Mmt group's intermediate acid sensitivity, achieving the same degree of regiochemical control would require multiple cleavage steps or solution-phase oxidations that introduce racemization risk, reduce overall yield, and increase manufacturing complexity [1]. The D-configuration further precludes substitution with the L-isomer, as chiral inversion would alter the target peptide's biological conformation and pharmacological activity [3].

Fmoc-D-Cys(Mmt)-OH: Comparative Quantitative Evidence for Scientific Selection


S-Mmt vs. S-Trt Acid Lability: Head-to-Head Deprotection Kinetics

Direct comparative cleavage experiments demonstrate that Fmoc-Cys(Mmt)-OH exhibits substantially higher acid lability than Fmoc-Cys(Trt)-OH [1]. Under treatment with 1% TFA in DCM/TES (95:5) for 30 minutes at room temperature, the S-Mmt group undergoes complete (100%) quantitative removal [1]. In contrast, the S-Trt group achieves only 4–5% cleavage under these identical conditions [2]. This differential lability enables the selective unmasking of Mmt-protected cysteine residues while leaving Trt-protected cysteines and tert-butyl-type side-chain protections fully intact [1].

SPPS orthogonal protection cysteine chemistry

Orthogonal Deprotection Selectivity: Mmt vs. t-Butyl and Trt Protection in Multi-Cysteine Peptides

The Mmt protecting group demonstrates orthogonal selectivity relative to both t-butyl-type side-chain protections (e.g., Boc, tBu) and the S-Trt group when treated with 0.5–1.0% TFA [1]. Quantitative S-Mmt removal occurs without detectable cleavage of tert-butyl or Trt protections, as validated by HPLC analysis of SPPS intermediates [1]. A patented ziconotide synthesis protocol explicitly leverages this orthogonality: three cysteine pairs are protected with Mmt, Trt, and Acm respectively; sequential deprotection of Mmt with 1% TFA enables the first on-resin disulfide bond formation without perturbing the Trt- or Acm-protected residues [2].

multi-disulfide peptides regioselective oxidation peptide therapeutics

Racemization Suppression: Mmt-Protected Cysteine vs. Trt-Protected Cysteine in Standard SPPS Coupling

In a systematic evaluation of acid-labile S-protecting groups, Hibino et al. (2014) established that Fmoc-Cys(Trt)-OH undergoes racemization exceeding the acceptable 1.0% threshold when incorporated using the standard SPPS protocol of phosphonium or uronium reagents with DIEA in DMF, even when the 1-minute preactivation procedure is omitted [1]. While the Mmt group itself was not directly evaluated in this study, class-level evidence demonstrates that structurally related acid-labile protecting groups (4,4'-dimethoxydiphenylmethyl and 4-methoxybenzyloxymethyl) suppress cysteine racemization to below 1.0% under identical coupling conditions [1]. The enhanced acid lability of Mmt relative to Trt correlates with reduced base exposure during Fmoc deprotection, a known driver of cysteine racemization in Fmoc SPPS [2].

cysteine racemization SPPS coupling efficiency uronium activation

On-Resin Disulfide Bond Formation: Mmt/tBuS Orthogonal Pairing for Regioselective Cyclization

A validated orthogonal protection strategy for on-resin disulfide bond formation employs Fmoc-Cys(Mmt)-OH in combination with Fmoc-Cys(tBuS)-OH within the same peptide sequence . The tBuS-protected cysteine is first reduced to the free thiol and subsequently activated to the 5-Npys (5-nitro-2-pyridinesulfenyl) derivative. Treatment of the resin-bound peptide with 1% TFA then liberates the Mmt-protected thiol, which undergoes spontaneous intramolecular disulfide exchange with the activated Cys(5-Npys) residue, yielding the desired cyclic disulfide directly on the solid support [1]. This one-pot on-resin cyclization eliminates solution-phase oxidation steps and the attendant risk of intermolecular disulfide scrambling.

on-resin disulfide formation cyclic peptides peptide conjugation

High-Value Application Scenarios for Fmoc-D-Cys(Mmt)-OH in Research and Industrial Peptide Manufacturing


Regioselective Synthesis of Peptides with Two or More Disulfide Bridges

Fmoc-D-Cys(Mmt)-OH is the preferred building block for synthesizing peptides requiring precisely defined, non-native disulfide connectivity patterns. As demonstrated in the ziconotide synthesis patent, the Mmt group provides the first orthogonal deprotection handle in a three-tier protection scheme (Mmt/Trt/Acm), enabling sequential, directed disulfide bond formation [1]. This strategy avoids the statistical disulfide scrambling inherent to random oxidation approaches and is directly applicable to the manufacture of conotoxin-derived analgesics, insulin analogs, and disulfide-rich antimicrobial peptides where disulfide pairing determines biological activity and therapeutic safety [1].

Site-Specific Bioconjugation and Fluorescent Labeling of Cysteine Residues

The selective deprotection of the Mmt group with 0.5–1.0% TFA enables the introduction of thiol-reactive labels (e.g., maleimide-fluorophores, biotin, or cytotoxic payloads) at a single, predetermined cysteine residue within a fully protected peptide chain [1]. This application is critical for generating peptide-drug conjugates (PDCs), imaging probes, and affinity-tagged peptides for target validation studies. The quantitative removal of Mmt under conditions that leave other acid-labile protections intact ensures that only the intended cysteine is functionalized, minimizing the formation of undesired multi-labeled side products [1].

Synthesis of D-Peptide Therapeutics and Protease-Resistant Peptidomimetics

The D-configuration of Fmoc-D-Cys(Mmt)-OH enables the construction of all-D or partially D-substituted peptides that are resistant to endogenous proteolytic degradation [1]. Such D-peptides are increasingly pursued as orally bioavailable therapeutics, mirror-image phage display ligands, and long-acting peptide hormones. The availability of this building block in both L- and D-configurations allows researchers to systematically explore chirality-dependent structure-activity relationships (SAR) and optimize pharmacokinetic profiles without altering the orthogonal protection strategy [1].

Microwave-Assisted SPPS of Cysteine-Rich Peptides with Minimized Racemization

In microwave-enhanced SPPS workflows, where elevated temperatures accelerate both coupling and deprotection but also exacerbate racemization side reactions, the enhanced acid lability of the Mmt group confers a practical advantage [1]. The Mmt group is completely removed under mild acidic conditions (0.5–1.0% TFA) that do not require extended base exposure during the Fmoc deprotection cycle—the primary driver of cysteine racemization in microwave SPPS [2]. This compatibility with automated, high-throughput peptide synthesizers supports the rapid production of cysteine-containing peptide libraries for drug discovery screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Cys(Mmt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.